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p-Cresol m-cresol formaldehyde

Photoresist Lithography Dissolution Rate

p-Cresol m-cresol formaldehyde (CAS 27029-76-1) is a mixed cresol novolac resin—a low molecular weight copolymer formed via acid-catalyzed condensation of m-cresol and p-cresol with formaldehyde. Belonging to the broader class of phenolic novolac polymers, this material is distinguished by its dual-isomer composition, which provides a tunable balance of alkali solubility, thermal stability, and molecular weight distribution.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B8520126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Cresol m-cresol formaldehyde
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.C=O
InChIInChI=1S/2C7H8O.CH2O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-2/h2*2-5,8H,1H3;1H2
InChIKeyAGPSIKNMWWHNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Cresol m-Cresol Formaldehyde Novolac Resin: Mixed-Isomer Phenolic Copolymer for Precision Photoresist and Thermal Management Applications


p-Cresol m-cresol formaldehyde (CAS 27029-76-1) is a mixed cresol novolac resin—a low molecular weight copolymer formed via acid-catalyzed condensation of m-cresol and p-cresol with formaldehyde . Belonging to the broader class of phenolic novolac polymers, this material is distinguished by its dual-isomer composition, which provides a tunable balance of alkali solubility, thermal stability, and molecular weight distribution [1]. Unlike single-isomer cresol novolacs or phenol-formaldehyde resins, the m-cresol/p-cresol ratio can be engineered during synthesis to achieve specific dissolution rates and thermal profiles critical for high-performance positive photoresists in semiconductor lithography [2].

Why Uncontrolled Cresol Isomer Ratios or Single-Isomer Novolacs Cannot Substitute for Engineered m-/p-Cresol Copolymers in Lithographic and Thermal Applications


The performance of cresol-formaldehyde novolac resins is exquisitely sensitive to the m-cresol/p-cresol ratio and the resulting polymer microstructure. In single-isomer novolacs, p-cresol homopolymer exhibits poor alkali solubility, limiting its utility in positive photoresists, while m-cresol homopolymer, though more soluble, can exhibit excessive dissolution rates [1]. The relative reactivity difference—m-cresol reacts significantly faster with formaldehyde than p-cresol—means that the copolymer composition and sequence distribution drift from the monomer feed ratio during synthesis [2]. Furthermore, thermal degradation behavior differs between phenol-formaldehyde, m-cresol-, and p-cresol-based novolacs, with crosslinking density directly affecting char yield and oxidative stability [3]. Simply interchanging a mixed m-/p-cresol novolac with a generic phenol-formaldehyde resin or a single-isomer alternative therefore risks uncontrolled dissolution kinetics, compromised lithographic contrast, and altered thermal decomposition profiles.

Differentiation Evidence Guide: p-Cresol m-Cresol Formaldehyde Novolac Resin


Alkali Dissolution Rate Tunability: Mixed m-/p-Cresol Novolacs Achieve 20–800 Å/sec Range vs. Poor Solubility of p-Cresol Homopolymer

The mixed m-cresol/p-cresol novolac resin defined in EP 0390173 B1, with a m-cresol to p-cresol charging weight ratio of 45/55 to 60/40, weight-average molecular weight (Mw) of 1,000–6,000 Da, and an M value (derived from 13C-NMR) of 0.50–0.90, exhibits a dissolving rate of 20 to 800 Å/sec in 0.131 N aqueous tetramethylammonium hydroxide (TMAH) [1]. In contrast, novolac resins composed predominantly of p-cresol (>90%) are reported to have dissolution rates below 10 Å/sec in comparable alkaline developers, rendering them essentially insoluble and unsuitable for positive photoresist applications [2]. This represents an approximate 2–80× enhancement in dissolution rate for the engineered mixed-isomer system relative to p-cresol-rich counterparts.

Photoresist Lithography Dissolution Rate

Reactivity Differential: m-Cresol Reacts ~5–8× Faster than p-Cresol in Acid-Catalyzed Formaldehyde Condensation

In the acid-catalyzed condensation of m- and p-cresol with formaldehyde, the reactivity of m-cresol is substantially higher than that of p-cresol. The relative reactivity of m-cresol is taken as unity (1.0), while p-cresol exhibits a relative reactivity of approximately 0.12–0.20 per reactive position, as determined by kinetic modeling [1]. This means that m-cresol is incorporated into the growing polymer chain at a rate roughly 5–8 times faster than p-cresol. Consequently, p-cresol functions largely as an unreactive diluent and end-capping monomer, such that copolymers prepared with a large fraction of p-cresol in the monomer charge resemble m-cresol homopolymer novolaks made with a higher formaldehyde/phenol ratio, then end-capped with p-cresol [1]. This reactivity gap is critical for controlling polymer microstructure, branching density, and molecular weight distribution.

Polymer Synthesis Reactivity Ratios Copolymer Composition

Glass Transition Temperature Advantage: Mixed Cresol Novolacs Achieve Tg of 90–130°C vs. 45–70°C for Phenol-Formaldehyde Novolacs

The glass transition temperature (Tg) of mixed m-/p-cresol novolac resins can be systematically tuned across a wide range. Lee and Lee report Tg values of 90–115°C for mixed m-/p-cresol novolacs, with the highest Tg (115°C) achieved after solvent treatment with a H₂O/MeOH mixture (2:1 ratio) [1]. Khanna et al. demonstrate that increasing molecular weight of cresol-based novolacs raises Tg to 120–130°C, albeit with slower dissolution rates [2]. In comparison, pure (unsubstituted) phenol-formaldehyde novolacs typically exhibit Tg values in the range of 45–70°C [3]. This represents a 2–3× higher Tg for the mixed cresol system, translating to substantially improved thermal dimensional stability for high-temperature processing environments.

Glass Transition Temperature Thermal Stability Polymer Characterization

Molecular Weight Distribution and Polydispersity Control: Mixed Cresol Fractionation Enables Mw Range of 1,000–29,000 and Polydispersity of 1.9–10.1

Successive solvent fractionation of a single mixed m-/p-cresol novolac polymer yielded fractions with weight-average molecular weights (Mw) ranging from 1,000 to 29,000 Da and polydispersity indices (Mw/Mn) from 1.9 to 10.1 [1]. This breadth of molecular weight and dispersity control is a direct consequence of the difference in reactivity between m-cresol and p-cresol, which leads to composition drift across molecular weight fractions: the p-cresol/m-cresol ratio in lower molecular weight fractions exceeds 2, decreasing to approximately 1 at intermediate fractions, and dropping to about 0.6 in the highest molecular weight fractions [2]. Such fine control over molecular weight distribution and compositional heterogeneity is unattainable with single-isomer novolacs or simple phenol-formaldehyde resins, where polymer architecture is more uniform and less tunable.

Molecular Weight Distribution Polymer Fractionation Lithographic Performance

Thermal Degradation and Char Yield Trade-off: Mixed Cresol Novolacs Provide Higher Char Residue Above 500°C Relative to Phenol-Formaldehyde Resins

Thermal gravimetric analysis (TGA) of phenol-formaldehyde (PF), m-cresol-formaldehyde (m-CF), and p-cresol-formaldehyde (p-CF) novolacs with varying crosslinking levels reveals that more highly crosslinked systems—achievable through optimized m-/p-cresol ratios and higher formaldehyde loading—exhibit lower thermal stability up to approximately 300°C but yield greater char residue after 500°C under nitrogen compared to less crosslinked PF resins [1]. A separate study on mixed m-/p-cresol novolacs reports initial decomposition temperatures (Tid) in the range of 160–250°C and Tg values of 90–115°C depending on solvent treatment conditions [2]. In oxidative (air) environments, the more crosslinked resins oxidize at temperatures approximately 50°C lower than less crosslinked counterparts, representing a design trade-off that must be managed for specific application atmospheres [1].

Thermal Degradation Char Yield Flame Retardance

Procurement-Relevant Application Scenarios for p-Cresol m-Cresol Formaldehyde Novolac Resin


Advanced i-Line and Deep-UV Positive Photoresist Formulations for VLSI Semiconductor Manufacturing

The tunable dissolution rate (20–800 Å/sec) and controllable molecular weight distribution (Mw 1,000–29,000; polydispersity 1.9–10.1) of mixed m-/p-cresol novolac resins enable precise control over photoresist contrast, photospeed, and resolution in i-line (365 nm) and deep-UV lithography. As established by the specified M value (0.50–0.90 from 13C-NMR) and dissolution rate specifications in EP 0390173 B1 [1], and supported by the molecular weight distribution data from Zampini et al. [2], these resins provide the matrix polymer backbone for high-fidelity pattern transfer in VLSI device fabrication, where feature sizes demand sub-micron resolution. The higher Tg of mixed cresol systems (90–130°C) compared to phenol-formaldehyde novolacs (45–70°C), as documented by Lee & Lee [3] and Khanna et al. , ensures pattern stability during post-exposure bake steps that would compromise lower-Tg alternatives.

High-Char-Yield Precursor Resins for Flame-Retardant Composites and Carbonaceous Materials

The enhanced char-forming tendency of more highly crosslinked mixed cresol novolacs, as identified by Costa et al. [1], makes these resins attractive as matrix precursors for flame-retardant structural composites and carbonaceous materials. When processed under nitrogen, the residue stability above 500°C outperforms less crosslinked phenol-formaldehyde analogs. The initial decomposition temperature range of 160–250°C and tunable Tg (90–115°C) reported by Lee and Lee [2] allow for tailored curing profiles in composite manufacturing, where controlled volatile release and high char yield are critical for fire-resistant applications in aerospace, automotive, and construction sectors. The 5–8× reactivity difference between m-cresol and p-cresol quantified by Bogan [3] further enables precise control over crosslink density, which directly governs the char yield profile.

Controlled-Reactivity Phenolic Tackifier and Adhesion Promoter for Rubber and Coating Formulations

The differential reactivity of m-cresol and p-cresol (5–8× faster incorporation of m-cresol into the polymer chain, as quantified by Bogan [1]) enables the synthesis of novolac resins with precisely controlled residual monomer content, branching density (typically ~15%), and end-group composition. These structural features directly influence the resin's performance as a tackifier in rubber compounds and as an adhesion promoter in coatings. The ability to fine-tune the m-/p-cresol ratio allows formulators to balance tack, compatibility, and cure kinetics without resorting to entirely different resin chemistries, providing a procurement advantage through a single versatile resin platform. The higher Tg range (90–130°C) relative to phenol-formaldehyde tackifiers (45–70°C) [2] also expands the upper service temperature limit for formulated products.

Model Copolymer System for Fundamental Studies of Step-Growth Polymerization Kinetics and Sequence Distribution

The m-cresol/p-cresol/formaldehyde system serves as an experimentally tractable model for studying copolymer composition drift, sequence distribution, and the effect of monomer reactivity ratios on polymer architecture. The well-characterized reactivity differential between m-cresol and p-cresol [1], combined with the established fractionation behavior where the p/m ratio varies systematically from >2 in low-Mw fractions to ~0.6 in high-Mw fractions [2], provides a rich dataset for validating kinetic models of step-growth copolymerization. Academic and industrial polymer chemistry laboratories utilize this system to benchmark computational models of polycondensation reactions, bridging fundamental polymer science with industrial resin manufacturing process control. The broad Mw range (1,000–29,000 Da) and polydispersity (1.9–10.1) documented by Zampini et al. [3] offer an exceptionally wide experimental window for studying structure-property relationships.

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